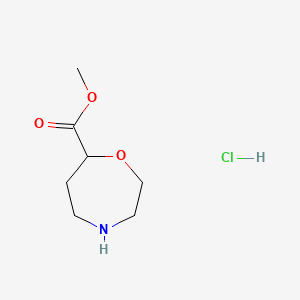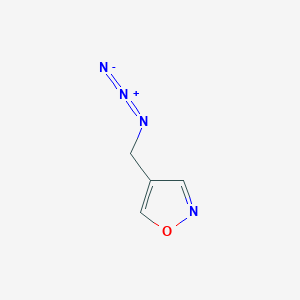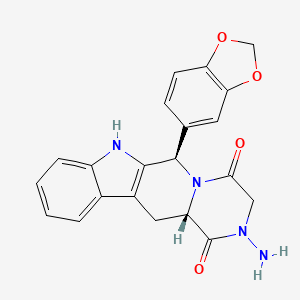
(E,Z)-9,11,13-Tetradecatrienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,Z)-9,11,13-Tetradecatrienal is an organic compound characterized by the presence of multiple double bonds in its structure. This compound is a type of aldehyde, which means it contains a formyl group (-CHO). The E and Z notation in its name indicates the geometric configuration of the double bonds, with E representing the trans configuration and Z representing the cis configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-9,11,13-Tetradecatrienal can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. These methods involve the formation of carbon-carbon double bonds under specific reaction conditions. For example, the Wittig reaction uses phosphonium ylides and aldehydes or ketones to form alkenes, while the Horner-Wadsworth-Emmons reaction employs phosphonate-stabilized carbanions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E,Z)-9,11,13-Tetradecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogens or hydrogen halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a corresponding carboxylic acid, while reduction would produce an alcohol.
Applications De Recherche Scientifique
(E,Z)-9,11,13-Tetradecatrienal has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its role in biological signaling pathways and as a potential bioactive compound.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E,Z)-9,11,13-Tetradecatrienal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (E,Z)-9,11,13-Tetradecatrienal include other polyunsaturated aldehydes such as (E,Z)-2,4-Decadienal and (E,Z)-3,5-Octadienal. These compounds share similar structural features, such as multiple double bonds and an aldehyde group .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the resulting geometric configuration. This unique structure can influence its reactivity and interaction with biological targets, making it a compound of interest in various fields of research .
Propriétés
Formule moléculaire |
C14H22O |
|---|---|
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(9E,11Z)-tetradeca-9,11,13-trienal |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-6,14H,1,7-13H2/b4-3-,6-5+ |
Clé InChI |
JABQZEDFZXKPOY-DNVGVPOPSA-N |
SMILES isomérique |
C=C/C=C\C=C\CCCCCCCC=O |
SMILES canonique |
C=CC=CC=CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)

![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)

![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)

![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)


